1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-4-29-18-8-6-5-7-17(18)26-21(27)25-16-11-9-15(10-12-16)24-19-13-20(28-3)23-14(2)22-19/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVRCOXBELCANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an etherification reaction, where 2-ethoxyphenol is reacted with an appropriate alkylating agent under basic conditions.
Synthesis of the Methoxypyrimidinyl Intermediate: The methoxypyrimidinyl group is synthesized by reacting 6-methoxy-2-methylpyrimidine with an appropriate amine under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the methoxypyrimidinyl intermediate in the presence of a coupling reagent such as carbodiimide to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Urea Derivatives
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent | Effect on Lipophilicity (LogP) | Electron-Donating/Withdrawing | Potential Metabolic Stability |
|---|---|---|---|
| Ethoxy (−OC₂H₅) | High (↑ LogP) | Moderate electron-donating | Moderate (susceptible to CYP450 oxidation) |
| Methoxy (−OCH₃) | Moderate | Strong electron-donating | Higher (resistant to oxidation) |
| Trifluoromethyl (−CF₃) | High (↑ LogP) | Strong electron-withdrawing | High (resistant to metabolism) |
Biological Activity
1-(2-Ethoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may confer specific biological properties, making it a candidate for further pharmacological investigation.
Chemical Structure
The compound's structure is characterized by:
- Urea Linkage : Essential for biological activity.
- Ethoxy and Methoxypyrimidinyl Groups : These functional groups may influence the compound's interaction with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
- Gene Expression Modulation : The compound could alter the expression of genes associated with cell growth, apoptosis, and other vital functions.
Biological Activities
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potency in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 8 |
| A549 (Lung) | 10 |
| HeLa (Cervical) | 12 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It showed activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
Antiviral Activity
Preliminary studies suggest potential antiviral effects, particularly against certain RNA viruses. Further research is required to elucidate the specific mechanisms involved.
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of the compound. In a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapy : Research indicates that this compound may enhance the efficacy of existing chemotherapeutic agents, suggesting potential for combination therapies in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
